molecular formula C12H17N5O B3843312 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol

2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol

Cat. No. B3843312
M. Wt: 247.30 g/mol
InChI Key: YILFWIUUPIDBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol” is a complex organic molecule that contains several functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Both of these rings are common in biological molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, along with an amino group and an ethanol group. The presence of these polar groups could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole and pyrimidine rings are known to undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyrimidines can undergo reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ethanol groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole and pyrimidine rings are found in many biologically active compounds, so this compound could potentially interact with biological targets in a variety of ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. The pyrazole and pyrimidine rings could potentially be modified to tune the compound’s properties or reactivity .

properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8-6-9(2)17(16-8)12-7-11(13-4-5-18)14-10(3)15-12/h6-7,18H,4-5H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILFWIUUPIDBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol
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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol
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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol
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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol
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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol
Reactant of Route 6
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2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol

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